molecular formula C9H11BrO2S B8665527 4-Bromo-6-methylsulfonyl-m-xylene CAS No. 141763-00-0

4-Bromo-6-methylsulfonyl-m-xylene

Cat. No. B8665527
M. Wt: 263.15 g/mol
InChI Key: UBKIGLHFYOSPKH-UHFFFAOYSA-N
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Patent
US05189224

Procedure details

6 g of common salt was added to 25 ml of 1,2-dichloroethane (EDC), and 40 g of chlorosulfonic acid was added dropwise thereto at room temperature under stirring and 20 ml of EDC was further added thereto. To the resultant mixture, was dropwise added 18.5 g (0.1 mol) of 4-bromo-m-xylene at room temperature over one hour period. After dropwise added, the resultant mixture was stirred continuously for 30 minutes, and was then heated to 70° C., and was stirred continuously for one hour, and was thereafter standed to cool to room temperature. After dropping the resultant reaction liquor to 65 ml of water, the mixture was stirred for 30 minutes and EDC layer was taken out. To a solution having 17 g of sodium carbonate and 13 g of sodium sulfite dissolved in 85 ml of water, was dropwise added the EDC layer thus obtained at 65° C. over one hour period, and the resultant mixture was stirred at the same temperature for 4 hours to take the aqueous layer out. 14.2 g of methyl iodide was added dropwise to the aqueous layer thus obtained, and the resultant mixture was heated to 65° C. to react for 4 hours.
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
85 mL
Type
solvent
Reaction Step Two
Name
Quantity
65 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
[Compound]
Name
common salt
Quantity
6 g
Type
reactant
Reaction Step Seven
Quantity
40 g
Type
reactant
Reaction Step Seven
Quantity
25 mL
Type
solvent
Reaction Step Seven
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
18.5 g
Type
reactant
Reaction Step Nine
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
17 g
Type
reactant
Reaction Step Eleven
Quantity
13 g
Type
reactant
Reaction Step Twelve
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen
Quantity
14.2 g
Type
reactant
Reaction Step Fourteen

Identifiers

REACTION_CXSMILES
Cl[S:2]([OH:5])(=O)=[O:3].[Br:6][C:7]1[CH:12]=[CH:11][C:10]([CH3:13])=[CH:9][C:8]=1[CH3:14].[C:15](=O)([O-])[O-].[Na+].[Na+].S([O-])([O-])=O.[Na+].[Na+].CI>O.C(Cl)CCl>[Br:6][C:7]1[CH:12]=[C:11]([S:2]([CH3:15])(=[O:5])=[O:3])[C:10]([CH3:13])=[CH:9][C:8]=1[CH3:14] |f:2.3.4,5.6.7|

Inputs

Step One
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
85 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
65 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCl)Cl
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
C(CCl)Cl
Step Seven
Name
common salt
Quantity
6 g
Type
reactant
Smiles
Name
Quantity
40 g
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
25 mL
Type
solvent
Smiles
ClCCCl
Step Eight
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Nine
Name
Quantity
18.5 g
Type
reactant
Smiles
BrC1=C(C=C(C=C1)C)C
Step Ten
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
Quantity
17 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Twelve
Name
Quantity
13 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Step Thirteen
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Fourteen
Name
Quantity
14.2 g
Type
reactant
Smiles
CI

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
at room temperature under stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
at room temperature
CUSTOM
Type
CUSTOM
Details
over one hour
Duration
1 h
ADDITION
Type
ADDITION
Details
After dropwise added
TEMPERATURE
Type
TEMPERATURE
Details
was then heated to 70° C.
STIRRING
Type
STIRRING
Details
was stirred continuously for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
thus obtained at 65° C. over one hour period
Duration
1 h
CUSTOM
Type
CUSTOM
Details
thus obtained
CUSTOM
Type
CUSTOM
Details
to react for 4 hours
Duration
4 h

Outcomes

Product
Name
Type
Smiles
BrC1=C(C=C(C(=C1)S(=O)(=O)C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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